Phenol, 2-iodo-, 3,4,5-triiodobenzoate

Description

Significance of Polyiodinated Aromatic Systems in Advanced Chemical Synthesis

Polyiodinated aromatic systems are organic compounds that feature multiple iodine atoms attached to an aromatic ring. These compounds are of considerable interest in advanced chemical synthesis for several reasons. The presence of multiple iodine atoms significantly influences the electronic and steric properties of the aromatic ring, often leading to unique chemical reactivity.

One of the primary applications of polyiodinated aromatic compounds is in cross-coupling reactions. The carbon-iodine bonds serve as excellent leaving groups, facilitating reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The ability to selectively functionalize different iodine-substituted positions on an aromatic ring allows for the stepwise and controlled synthesis of highly substituted and complex molecular architectures.

Furthermore, the high atomic number of iodine makes these compounds useful in materials science, particularly in the development of X-ray contrast agents. The iodine atoms effectively absorb X-rays, enhancing the visibility of structures in medical imaging. guidechem.com

Interdisciplinary Research Context of Complex Phenolic Esters

Phenolic esters are a class of organic compounds formed from the esterification of a phenol (B47542) with a carboxylic acid. When these esters possess complex structures, such as multiple halogen substitutions, they become subjects of interdisciplinary research. The properties and applications of these esters can span across chemistry, materials science, and medicine.

From a chemical perspective, the synthesis of complex phenolic esters presents challenges and opportunities for developing novel synthetic methodologies. The stability and reactivity of these esters are influenced by the electronic effects of the substituents on both the phenolic and carboxylic acid moieties.

In materials science, complex phenolic esters can be utilized as monomers for the synthesis of specialty polymers with tailored properties such as high refractive index, thermal stability, and flame retardancy. The presence of heavy atoms like iodine can significantly modify the physical properties of the resulting materials.

In the context of medicinal chemistry, phenolic compounds and their derivatives are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties. mdpi.comnih.gov The esterification of phenols can modulate their bioavailability and pharmacokinetic properties. nih.gov The introduction of iodine atoms can further enhance their therapeutic or diagnostic potential, for instance, in the development of new imaging agents. guidechem.com

Detailed Research Findings for Phenol, 2-iodo-, 3,4,5-triiodobenzoate (B15493691)

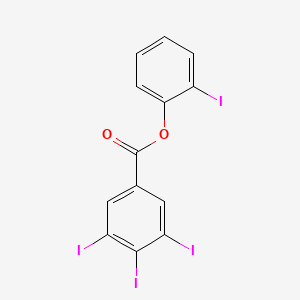

"Phenol, 2-iodo-, 3,4,5-triiodobenzoate" (CAS Number: 73986-56-8) is a highly iodinated aromatic ester. guidechem.com It is structurally composed of a 2-iodophenol (B132878) moiety esterified with 3,4,5-triiodobenzoic acid. Due to the high density of iodine atoms, this compound is of particular interest as a potential X-ray contrast agent.

Physicochemical Properties

Detailed experimental data for "this compound" is not extensively available in the public domain. However, we can infer some of its properties based on the characteristics of its constituent components, 2-iodophenol and 3,4,5-triiodobenzoic acid.

| Property | 2-Iodophenol | 3,4,5-Triiodobenzoic Acid | This compound (Predicted) |

| Molecular Formula | C6H5IO | C7H3I3O2 | C13H7I4O2 |

| Molecular Weight | 220.01 g/mol | 499.81 g/mol | 701.82 g/mol |

| Appearance | - | - | Likely a solid at room temperature |

| Solubility | - | - | Expected to have low solubility in water and higher solubility in organic solvents. |

Note: The properties for the target compound are predicted based on its structure and the properties of its precursors.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on both the 2-iodophenyl and 3,4,5-triiodobenzoyl moieties. The integration and splitting patterns of these signals would be characteristic of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to iodine would be significantly influenced by the heavy atom effect.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Bands corresponding to C-I stretching and aromatic C-H and C=C vibrations would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be complex due to the presence of four iodine atoms.

Structure

3D Structure

Properties

CAS No. |

73986-56-8 |

|---|---|

Molecular Formula |

C13H6I4O2 |

Molecular Weight |

701.80 g/mol |

IUPAC Name |

(2-iodophenyl) 3,4,5-triiodobenzoate |

InChI |

InChI=1S/C13H6I4O2/c14-8-3-1-2-4-11(8)19-13(18)7-5-9(15)12(17)10(16)6-7/h1-6H |

InChI Key |

IHENPGBTLOVCMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)I)I)I)I |

Origin of Product |

United States |

Synthetic Strategies for Phenol, 2 Iodo , 3,4,5 Triiodobenzoate

Synthesis of Key Precursors

The successful synthesis of Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691) is contingent upon the efficient preparation of its two primary building blocks: 2-iodophenol (B132878) and 3,4,5-triiodobenzoic acid. The synthesis of these precursors presents unique challenges due to the need for high regioselectivity in the iodination of the aromatic rings.

Regioselective Iodination Methodologies of Phenol Derivatives

The introduction of an iodine atom at the ortho position of the hydroxyl group in phenol is a critical first step. Direct iodination of phenol can lead to a mixture of ortho-, meta-, and para-isomers, as well as poly-iodinated products. Therefore, regioselective methods are paramount.

One common approach involves the use of iodine in the presence of an oxidizing agent, which generates a more electrophilic iodine species. For instance, the reaction of phenol with iodine and hydrogen peroxide can yield 2-iodophenol, although the formation of di- and tri-iodinated byproducts can occur.

A more controlled and highly regioselective method employs N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst. The choice of solvent and reaction conditions can be optimized to favor the formation of the ortho-isomer. Below is a comparative table of different iodination methods for phenol.

| Iodinating Agent | Catalyst/Co-reagent | Typical Solvent(s) | Selectivity for 2-iodophenol | Key Considerations |

| I₂ | H₂O₂ | Water, Acetic Acid | Moderate | Risk of over-iodination; separation of isomers can be challenging. |

| I₂ | HNO₃ | Acetic Acid | Moderate to Good | Strong oxidizing conditions; potential for nitration byproducts. |

| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (p-TSA) | Acetonitrile (B52724), Dichloromethane (B109758) | High | Milder conditions; improved regioselectivity. |

| I₂/Ag₂O | Dichloromethane | Good | Stoichiometric use of silver salt. | |

| ICl | Inert Solvent | Moderate | Highly reactive; can lead to mixtures. |

Advanced Carboxylation and Iodination Techniques for Benzoic Acid Derivatives

The synthesis of 3,4,5-triiodobenzoic acid is a formidable challenge due to the deactivating nature of the carboxyl group and the steric hindrance of introducing three iodine atoms in a specific pattern. A direct, one-pot tri-iodination of benzoic acid is generally not feasible. Therefore, multi-step synthetic sequences are typically required.

One plausible, though complex, pathway begins with a starting material that has activating groups to direct the iodination, which are subsequently removed or converted. For example, starting with 3,5-diaminobenzoic acid, a tri-iodination can be achieved due to the activating and ortho-, para-directing nature of the amino groups. The resulting 3,5-diamino-2,4,6-triiodobenzoic acid can then undergo deamination of the amino groups via a Sandmeyer-type reaction to yield the desired 3,4,5-triiodobenzoic acid. patsnap.compatsnap.com

Another potential route could involve the use of gallic acid (3,4,5-trihydroxybenzoic acid) as a starting material. researchgate.netwikipedia.org The hydroxyl groups are strongly activating and would direct iodination to the 2- and 6-positions. However, replacing the hydroxyl groups with iodine atoms to achieve the desired 3,4,5-triiodo substitution pattern would require subsequent, challenging chemical transformations.

A hypothetical advanced route could involve the following steps:

Nitration and Amination: Begin with a suitable benzoic acid derivative, for instance, 4-aminobenzoic acid. Sequential nitration and reduction steps could introduce amino groups at the 3 and 5 positions.

Exhaustive Iodination: The resulting 3,4,5-triaminobenzoic acid would be highly activated towards electrophilic substitution, allowing for iodination at the 2- and 6-positions.

Deamination: The three amino groups would then need to be removed. This could potentially be achieved through a series of diazotization and reduction reactions, a non-trivial synthetic challenge.

Given the complexity, the development of advanced carboxylation and direct C-H activation/iodination techniques remains an active area of research to access such highly substituted benzoic acids more efficiently.

Esterification Protocols for Phenolic Triiodobenzoates

The final step in the synthesis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate is the formation of an ester bond between the hydroxyl group of 2-iodophenol and the carboxyl group of 3,4,5-triiodobenzoic acid. Both substrates are sterically hindered, which can significantly slow down the reaction rate and necessitate specialized esterification methods.

Optimized Coupling Reactions for this compound Formation

Standard Fischer esterification (acid-catalyzed reaction with an alcohol) is generally not effective for sterically hindered substrates. A more reactive acylating agent is required. One common strategy is to convert the 3,4,5-triiodobenzoic acid into its more reactive acid chloride derivative, 3,4,5-triiodobenzoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3,4,5-triiodobenzoyl chloride can then be reacted with 2-iodophenol in the presence of a base to neutralize the HCl byproduct. This classic method, known as the Schotten-Baumann reaction , is often performed in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) or in a single organic solvent with a tertiary amine base like pyridine (B92270) or triethylamine. wikipedia.orgiitk.ac.inorganic-chemistry.orglscollege.ac.inchemistry-reaction.com

Catalytic Approaches in Ester Synthesis

Several modern catalytic methods have been developed to facilitate the esterification of sterically demanding substrates under milder conditions.

Yamaguchi Esterification: This method is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters. frontiersin.org It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). patsnap.comwikipedia.org

Steglich Esterification: This protocol utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. The reaction is catalyzed by DMAP. The Steglich esterification is known for its mild reaction conditions and tolerance of a wide range of functional groups. google.com

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). iitk.ac.infinechemicals.com.cnekb.eg A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the achiral 2-iodophenol. It is effective for a broad range of acidic nucleophiles, including carboxylic acids.

The choice of method would depend on the specific reactivity of the substrates and the desired reaction conditions. A comparison of these methods is presented below.

| Esterification Protocol | Activating Agent(s) | Catalyst/Base | Key Advantages | Potential Drawbacks |

| Schotten-Baumann | Thionyl chloride (to form acyl chloride) | Pyridine, Triethylamine, or NaOH | Utilizes a highly reactive acyl chloride. | Harsh conditions for acid chloride formation; byproduct removal. |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Triethylamine, DMAP | High yields for sterically hindered substrates; mild conditions. | Stoichiometric use of DMAP and Yamaguchi reagent. |

| Steglich | DCC or DIC | DMAP | Very mild conditions; broad functional group tolerance. | Formation of urea (B33335) byproduct can complicate purification. |

| Mitsunobu | PPh₃, DEAD or DIAD | - | Mild conditions; effective for a wide range of nucleophiles. | Stoichiometric amounts of phosphine (B1218219) oxide and hydrazine (B178648) byproducts. |

Novel Synthetic Routes and Process Intensification

The multi-step nature of the synthesis of this compound makes it a candidate for process intensification strategies aimed at improving efficiency, safety, and sustainability.

Microreactor Technology (Flow Chemistry): Conducting the synthesis in a continuous flow microreactor offers several advantages over traditional batch processing. finechemicals.com.cn These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling potentially hazardous reagents or intermediates. The iodination and esterification steps, in particular, could benefit from the superior control offered by flow chemistry, potentially leading to higher yields and selectivities.

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can accelerate chemical reactions through acoustic cavitation. nih.govorganic-chemistry.orgnih.gov In the context of this synthesis, ultrasound could be used to enhance the rate of the iodination reactions and the sterically hindered esterification, potentially reducing reaction times and improving yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The rapid and uniform heating provided by microwaves can significantly shorten reaction times for both the synthesis of the precursors and the final esterification step. This can lead to higher throughput and potentially cleaner reaction profiles.

The development of a truly novel synthetic route would likely focus on minimizing the number of steps, for example, through the development of a catalytic C-H activation/iodination method that could directly introduce the four iodine atoms onto a simpler phenyl benzoate (B1203000) scaffold. However, achieving the required regioselectivity for such a transformation would be a significant synthetic challenge.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be redesigned at each step to align with these principles, moving away from traditional methods that often rely on hazardous solvents and stoichiometric reagents.

The synthesis of the precursors is a key area for green innovation. For 2-iodophenol, traditional methods may involve halogenated solvents and harsh oxidants. A greener alternative is the direct aerobic oxyiodination of phenol. This process can be performed using molecular iodine as the iodinating agent, molecular oxygen as the terminal oxidant, and water as the solvent. researchgate.netlookchem.com The use of a catalyst, such as copper(II) nitrate, can facilitate high activity and selectivity under mild conditions, significantly improving the atom economy and reducing waste. lookchem.com Another eco-friendly approach involves using hydrogen peroxide as a clean oxidant in water, which yields 2-iodophenol from phenol and iodine at room temperature. chemicalbook.com

For the final esterification step, conventional methods like Fischer esterification often require a large excess of alcohol and strong mineral acids, leading to significant waste streams. Green alternatives focus on catalyst-free or solid-supported catalyst systems. Phenolic esters can be prepared by reacting phenols with an acid anhydride under solvent-free conditions, with temperature being the only required control parameter. jetir.org Alternatively, reusable solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) (SiO₂-SO₃H) or ion-exchange resins like Dowex, offer a significant environmental advantage. nih.govresearchgate.net These catalysts are easily separated from the reaction mixture and can be recycled multiple times, minimizing corrosive waste and simplifying product purification.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages |

|---|---|---|---|

| Iodination of Phenol | Iodine with strong oxidants (e.g., nitric acid) in chlorinated solvents. | Catalytic aerobic oxyiodination using I₂/O₂ in water. researchgate.netlookchem.com | Eliminates organic solvents; uses air as the oxidant; water is the only byproduct. |

| Iodination of Benzoic Acid | Use of excess iodine and strong acids in volatile organic solvents. | Use of recyclable iodinating reagents and aqueous media where possible. | Reduces hazardous waste and improves reagent efficiency. |

| Esterification | Strong acid catalysis (e.g., H₂SO₄) with excess reagents. | Solvent-free reaction with acid anhydrides or use of a recyclable solid acid catalyst (e.g., SiO₂-SO₃H). jetir.orgresearchgate.net | Avoids corrosive liquid acids, simplifies purification, and allows for catalyst recycling. |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. polimi.it

The synthesis of this compound is well-suited to a multi-step continuous flow process. Iodination reactions, which can be highly exothermic, are rendered significantly safer in a flow reactor due to the high surface-area-to-volume ratio, which allows for precise temperature control and rapid dissipation of heat. almacgroup.com

A potential continuous synthesis could begin with pumping a solution of phenol through a reactor containing a packed bed of an iodinating reagent or catalyst to produce 2-iodophenol. Similarly, 3,4,5-triiodobenzoic acid could be synthesized in a separate flow module.

The final esterification step can be efficiently performed in a continuous manner by pumping a solution of the two precursors through a heated column packed with a solid acid catalyst. oup.comriken.jp This packed-bed reactor setup allows for high conversion rates with short residence times. oup.comnih.gov The product stream emerging from the reactor can then be directed to in-line purification modules, such as liquid-liquid extraction or crystallization units, enabling a fully automated "synthesis-to-product" sequence. jst.org.in Research has demonstrated the successful flow esterification of various carboxylic acids, including benzoic acid, using solid catalysts, achieving high yields in minutes. oup.comresearchgate.net

| Parameter | Batch Processing | Flow Chemistry | Key Advantages |

|---|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways in exothermic reactions. | Excellent; high surface-to-volume ratio allows precise temperature control. polimi.it | Enhanced safety, especially for iodination reactions. |

| Reaction Time | Hours to days. | Seconds to minutes. oup.com | Increased throughput and process intensification. |

| Scalability | Complex and often requires re-optimization. | Straightforward; achieved by extending run time or "numbering up" reactors. almacgroup.com | Faster transition from laboratory to production scale. |

| Catalyst System (for Esterification) | Homogeneous mineral acids requiring neutralization. | Packed-bed reactor with a solid, reusable catalyst. oup.comnih.gov | Simplified product work-up and improved catalyst lifetime. |

| Integration | Discrete, sequential steps. | Multiple reaction and purification steps can be integrated into a single cascade. jst.org.in | Automation and reduced manual handling. |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in defining the connectivity and stereochemistry of "Phenol, 2-iodo-, 3,4,5-triiodobenzoate" in a non-crystalline state.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons of both the 2-iodophenoxy and the 3,4,5-triiodobenzoyl moieties. The protons on the 2-iodophenoxy ring are expected to show complex splitting patterns due to spin-spin coupling. For the 3,4,5-triiodobenzoyl fragment, a characteristic singlet would be anticipated for the two equivalent protons at the 2 and 6 positions.

| Predicted ¹H NMR Data for Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691) |

| Assignment |

| Protons on 2-iodophenoxy ring |

| Protons on 3,4,5-triiodobenzoyl ring (H-2, H-6) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. The spectrum is expected to show distinct resonances for each unique carbon atom. The carbonyl carbon of the ester group is predicted to appear significantly downfield. The carbon atoms attached to iodine will experience a shielding effect, shifting their resonances upfield compared to their non-iodinated counterparts.

| Predicted ¹³C NMR Data for this compound |

| Assignment |

| Carbonyl Carbon (C=O) |

| Aromatic Carbons (2-iodophenoxy) |

| Aromatic Carbons (3,4,5-triiodobenzoyl) |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of "this compound". The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

The primary fragmentation is expected to occur at the ester linkage, leading to the formation of characteristic fragment ions.

Fragment 1: The 2-iodophenoxy radical cation.

Fragment 2: The 3,4,5-triiodobenzoyl cation.

Further fragmentation of these primary ions would involve the loss of iodine atoms and other small neutral molecules.

| Predicted Key Fragments in the Mass Spectrum of this compound |

| Fragment Ion |

| [M]⁺ (Molecular Ion) |

| [C₆H₄IO]⁺ |

| [C₇H₂I₃O]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of "this compound" is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group. Aromatic C-H and C=C stretching vibrations will also be prominent. The C-I stretching vibrations will appear in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings and the C-I bonds are expected to show strong Raman signals.

| Predicted Vibrational Frequencies for this compound |

| Functional Group |

| C=O Stretch (Ester) |

| Aromatic C=C Stretch |

| C-O Stretch (Ester) |

| C-I Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no specific crystal structure for "this compound" has been reported, predictions can be made based on the structures of related iodinated aromatic compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and understand the behavior of molecules at an atomic level. For a complex molecule like this compound, these methods can offer detailed information that is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties and reactivity of organic molecules.

In a typical DFT study of this compound, the electron density of the ground state would be calculated to determine various electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

The presence of four iodine atoms, which are highly polarizable, and the ester linkage would significantly influence the electronic landscape of the molecule. DFT calculations would likely reveal regions of high electron density around the oxygen atoms of the ester group and the iodine atoms, which would be crucial in determining the molecule's interaction with other chemical species. These calculations are fundamental for predicting which parts of the molecule are more likely to engage in chemical reactions.

Conformational Landscape and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O-C ester linkage, allows the molecule to adopt various conformations. A thorough conformational analysis would be performed to identify the most stable arrangements of the atoms in space.

Energy minimization studies, typically carried out using molecular mechanics or quantum mechanical methods like DFT, are essential for exploring the conformational landscape. By systematically rotating the dihedral angles of the key bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to the lowest energy points on this surface represent the most stable and thus most probable structures of the molecule.

For this compound, the steric hindrance caused by the bulky iodine atoms on both phenyl rings would be a dominant factor in determining its preferred conformation. The final optimized geometry would represent a balance between minimizing steric repulsion and optimizing electronic interactions.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for structure-reactivity relationships.

Important descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

These descriptors would be instrumental in predicting how this compound might behave in different chemical environments and in designing new molecules with tailored reactivity.

Data Tables

The following interactive table summarizes the key quantum chemical descriptors that would be calculated for this compound in a typical DFT study. The values presented are hypothetical and serve as an illustration of the data that would be generated.

| Descriptor | Symbol | Formula | Predicted Value (Arbitrary Units) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV | Electron accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Chemical stability and reactivity |

| Ionization Potential | I | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | χ | (I + A) / 2 | 3.85 eV | Electron attracting ability |

| Chemical Hardness | η | (I - A) / 2 | 2.65 eV | Resistance to electron cloud change |

| Global Softness | S | 1 / η | 0.38 eV⁻¹ | Polarizability |

| Electrophilicity Index | ω | χ² / (2η) | 2.80 eV | Electrophilic character |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution on Iodinated Phenols and Benzoates

The reactivity of the two aromatic rings in Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691) towards aromatic substitution is markedly different due to the distinct electronic environments.

Electrophilic Aromatic Substitution (SEAr):

The 2-iodophenol (B132878) ring is activated towards electrophilic aromatic substitution. The hydroxyl group (-OH) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgmlsu.ac.in However, in this specific molecule, the ortho position (relative to the hydroxyl group) is already substituted with an iodine atom, and the para position is occupied by the benzoate (B1203000) ester. The remaining positions on the phenolic ring are sterically hindered and electronically influenced by the existing iodine atom. While iodine is a halogen and generally deactivating due to its inductive effect, it still acts as an ortho/para director. studylib.net Further electrophilic substitution on this ring would be challenging due to steric hindrance and the fact that the most activated positions are already occupied.

Conversely, the 3,4,5-triiodobenzoate ring is strongly deactivated towards electrophilic substitution. The ester group's carbonyl is a meta-directing deactivator, and the three iodine atoms further withdraw electron density through induction, making this ring highly resistant to attack by electrophiles.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group to undergo nucleophilic aromatic substitution. wikipedia.org In Phenol, 2-iodo-, 3,4,5-triiodobenzoate, both rings possess multiple iodine atoms, which can potentially act as leaving groups.

On the 3,4,5-triiodobenzoate ring: The carbonyl group and the three iodine atoms significantly lower the electron density of this ring, making it a potential substrate for SNAr reactions. A strong nucleophile could potentially displace one of the iodine atoms, particularly the one at the 4-position, which is para to the ester linkage.

On the 2-iodophenol ring: This ring is less activated towards nucleophilic attack compared to the benzoate ring. However, the presence of the iodine atom provides a potential leaving group. The feasibility of SNAr on this ring would depend on the reaction conditions and the nucleophile's strength. youtube.com

The table below summarizes the expected reactivity of each ring towards aromatic substitution.

| Aromatic Ring | Substitution Type | Activating/Deactivating Groups | Directing Influence | Expected Reactivity |

| 2-Iodophenol | Electrophilic (SEAr) | -OH (activating), -I (deactivating) | Ortho, Para | Low (due to substitution pattern and sterics) |

| Nucleophilic (SNAr) | -I (leaving group) | - | Moderate (less activated than benzoate) | |

| 3,4,5-Triiodobenzoate | Electrophilic (SEAr) | -COO- (deactivating), -I (deactivating) | Meta | Very Low (highly deactivated) |

| Nucleophilic (SNAr) | -I (leaving group), -COO- (activating) | Ortho, Para | High (activated by multiple EWGs) |

Hydrolysis and Transesterification Pathways of the Benzoate Moiety

The ester linkage in this compound is susceptible to cleavage via hydrolysis and transesterification reactions, which would yield 2-iodophenol and 3,4,5-triiodobenzoic acid or its corresponding ester.

Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction would be influenced by the electronic effects of the iodine substituents. The electron-withdrawing nature of the three iodine atoms on the benzoate ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, likely accelerating the rate of hydrolysis compared to an unsubstituted benzoate ester.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by the attack of water. The steric hindrance from the ortho-iodine on the phenol ring and the iodine atoms on the benzoate ring might slightly impede the approach of the nucleophile.

Transesterification:

This process involves the exchange of the 2-iodophenoxy group with another alkoxy group from an alcohol, typically in the presence of an acid or base catalyst. Similar to hydrolysis, the reaction is expected to be influenced by the electronic and steric factors of the molecule. Lanthanide triflates, for example, have been shown to be potent catalysts for the methanolysis of aryl and alkyl esters under neutral conditions. researchgate.net The high degree of iodination on the benzoate portion would likely enhance the rate of transesterification by increasing the electrophilicity of the carbonyl carbon.

Carbon-Iodine Bond Activation and Functionalization Strategies

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it a prime site for activation and subsequent functionalization. wikipedia.org With four C-I bonds, this compound is a versatile substrate for reactions involving C-I bond cleavage.

The Ullmann reaction and its modern variants are powerful tools for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. nih.govorganic-chemistry.org Aryl iodides are particularly reactive substrates for these copper-catalyzed couplings. unito.it

This compound could undergo several types of Ullmann-type reactions:

C-O Coupling: Reaction with phenols or alcohols could lead to the formation of diaryl ethers or alkyl aryl ethers. The multiple iodine sites offer the potential for poly-etherification. Research has shown that the coupling of phenols with 5-substituted 1,2,3-triiodobenzenes can be highly regioselective, controlled by the nature of the nucleophile and substituents on the arene. researchgate.net

C-N Coupling: Reaction with amines or amides could form substituted anilines or N-aryl amides.

C-S Coupling: Reaction with thiols could yield diaryl or alkyl aryl thioethers.

The regioselectivity of these reactions would be a key challenge. The different electronic environments of the iodine atoms—one on the phenol ring and three on the benzoate ring—could potentially allow for selective functionalization under carefully controlled conditions. For instance, the iodine atoms on the electron-poor benzoate ring might be more reactive towards certain coupling partners than the iodine on the more electron-rich phenol ring.

Selective removal of one or more iodine atoms can be a useful strategy for synthesizing less substituted derivatives.

Reductive Dehalogenation: This can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source can reduce C-I bonds. Achieving selectivity among the four C-I bonds would be difficult but might be possible by tuning the catalyst and reaction conditions.

Metal-based Reductants: Reagents like zero-valent iron have been used in composite materials to dehalogenate aromatic halides. iranarze.ir

Hydride Reagents: Complex metal hydrides could also effect deiodination, although they might also reduce the ester functionality.

The relative reactivity of the C-I bonds towards reduction would depend on their electronic environment. The bonds on the electron-deficient benzoate ring might be more susceptible to certain types of reductive cleavage.

Oxidative and Reductive Chemistry of the Phenolic and Benzoate Moieties

Oxidative Chemistry:

The phenolic moiety is susceptible to oxidation. Phenols can be oxidized to quinones, and hypervalent iodine reagents are often employed for this transformation. rsc.orgwikipedia.org The oxidation of the 2-iodophenol portion of the molecule would likely yield a substituted ortho- or para-benzoquinone, depending on the oxidant and reaction conditions. The presence of iodine substituents can influence the regioselectivity and feasibility of such oxidations. nih.gov The benzoate moiety, being part of a benzoic acid derivative, is generally resistant to oxidation under mild conditions. However, harsh oxidative conditions could lead to the degradation of the aromatic ring.

Reductive Chemistry:

The primary sites for reduction, other than the C-I bonds, are the ester group and the aromatic rings.

Ester Reduction: The benzoate ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would also likely cleave the ester linkage and reduce the C-I bonds.

Aromatic Ring Reduction (Birch Reduction): Under dissolving metal reduction conditions (e.g., Na or Li in liquid ammonia (B1221849) with an alcohol), the aromatic rings can be partially reduced to cyclohexadienes. The electron-rich phenol ring and the electron-poor benzoate ring would exhibit different reactivities under these conditions.

The interplay of the various functional groups makes the selective oxidation or reduction of one moiety without affecting the others a significant synthetic challenge.

Derivatization and Advanced Conjugation Chemistry

Synthesis of Macromolecular Conjugates and Polymers incorporating the Iodinated Benzoate (B1203000) Moiety

The integration of the triiodobenzoate moiety into polymers is primarily achieved through the design of specific monomers that can undergo polymerization or by chemically attaching the moiety to existing polymer backbones. These methods enable the creation of macromolecules with a high loading of iodine, imparting unique properties to the final material.

A primary strategy for creating polymers with high iodine content involves the synthesis of vinyl-based monomers featuring the triiodobenzoate group. These monomers can then undergo conventional free-radical polymerization to form homopolymers or be copolymerized with other acrylic monomers to tailor the material's properties. researchgate.net

An example is the synthesis of 2-(2,3,5-triiodobenzoyloxy)ethyl methacrylate (B99206) (TIBEM), which can be copolymerized with monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) using an initiator such as 2,2′-azobis isobutyronitrile. researchgate.net This approach allows for the creation of copolymers with high molecular weights and good solubility in common solvents for acrylic polymers. researchgate.net The resulting polymers exhibit significant radiopacity, a desirable feature for applications where material visualization is required. researchgate.net The thermal stability of these copolymers is also notable, with little decomposition observed below 280°C. researchgate.net

| TIBEM in Feed (wt %) | Iodine in Copolymer (wt %) | Molecular Weight (Mw) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|---|

| 10 | 4.9 | 110,000 | 115 |

| 25 | 12.8 | 95,000 | 121 |

| 50 | 27.5 | 72,000 | 135 |

An alternative to polymerizing functional monomers is the covalent attachment of the iodinated benzoate moiety onto pre-existing polymer chains or dendrimers. This grafting technique allows for the modification of a wide range of materials, introducing the properties of the triiodobenzoate group without altering the fundamental backbone structure of the polymer. For instance, iodine atoms can be grafted onto copolymers containing reactive functional groups, such as the epoxide groups found in glycidyl (B131873) methacrylate units. researchgate.net This post-polymerization modification can render a standard copolymer radiopaque and often enhances its thermal stability and glass transition temperature. researchgate.net

This strategy extends to the synthesis of complex conjugates, such as amphiphilic phospholipid-iodinated polymer conjugates, which are designed for specific bioimaging applications. researchgate.net In these structures, the iodinated polymer segment is covalently linked to other functional macromolecules, demonstrating the versatility of grafting chemistry. researchgate.net

Condensation polymerization offers a route to synthesizing polymers like polyesters and polyamides where the triiodobenzoate group can be incorporated. savemyexams.com This method involves the step-wise reaction between bi-functional monomers, leading to the formation of the polymer chain and the elimination of a small molecule, such as water. savemyexams.com Amphiphilic phospholipid-iodinated polymer conjugates have been successfully synthesized using condensation copolymerization techniques. researchgate.net

Ring-opening polymerization (ROP) is another powerful strategy, particularly for producing aliphatic polyesters. researchgate.netrsc.org This approach can be adapted to create iodinated polymers in two ways: by the ROP of a lactone monomer that already contains an iodine substituent or by performing a post-polymerization modification to introduce iodine onto the polymer backbone. researchgate.net For example, iodinated poly(ε-caprolactone) (PCL) can be produced through the ROP of iodo-substituted caprolactone (B156226) monomers. researchgate.net Molecular iodine itself can also act as a catalyst or initiator for the ROP of cyclic monomers like ε-caprolactone and tetrahydrofuran, providing a pathway to creating polyesters and other polymers under mild conditions. tandfonline.comconicet.gov.ar

| Polymerization Method | Description | Example Monomers/Polymers | Key Feature |

|---|---|---|---|

| Free Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Triiodobenzoate-containing (meth)acrylates (e.g., TIBEM), MMA | Produces high molecular weight acrylic polymers with tailored iodine content. researchgate.net |

| Condensation Polymerization | Step-growth polymerization involving reaction between bi-functional monomers with loss of a small molecule. savemyexams.com | Diols, Dicarboxylic acids, Phospholipids | Forms polyesters and other conjugates with integrated iodinated units. researchgate.netsavemyexams.com |

| Ring-Opening Polymerization (ROP) | Chain-growth polymerization of cyclic monomers. researchgate.net | ε-caprolactone, Iodo-substituted lactones | Creates functionalized aliphatic polyesters with controlled iodine substitution. researchgate.net |

Functionalization for Non-Biological Research Applications

The dense arrangement of iodine atoms on the benzoate ring makes "Phenol, 2-iodo-, 3,4,5-triiodobenzoate" and its derivatives valuable for applications beyond biology, particularly in materials science. The high atomic number and electron density of iodine can be leveraged to create chemical tools and advanced materials for fundamental research.

The inherent radiopacity conferred by the high iodine content allows polymers incorporating the triiodobenzoate moiety to serve as effective probes and tags in materials science. When integrated into a polymer matrix, these iodinated segments can be visualized using X-ray imaging techniques. This capability is useful for the non-destructive analysis of composite materials, allowing researchers to track the distribution of a specific polymer phase, monitor degradation processes within a material, or characterize porosity in engineered devices. researchgate.net The iodinated polymer essentially acts as a built-in contrast agent, enabling detailed investigation of internal material structures and their evolution under various conditions. researchgate.net

The unique electronic and structural characteristics of the iodinated benzoate moiety make it a candidate for integration into advanced materials for fundamental research.

Optoelectronic Materials: The incorporation of heavy atoms like iodine into organic molecules can significantly influence their optoelectronic properties. rsc.org The high electron density and the potential for charge-transfer interactions can alter the absorption and emission spectra of conjugated systems. While direct applications of "this compound" in optoelectronics are an emerging area, the principles suggest that its integration into polymer backbones could be used to fine-tune the electronic bandgap and charge transport properties of materials for use in sensors, photodetectors, and other optoelectronic devices. rsc.orgnih.gov

Supramolecular Chemistry: The iodine atoms on the benzoate ring can participate in non-covalent interactions, such as halogen bonding. This type of interaction is a powerful tool in supramolecular chemistry for constructing well-defined, higher-order molecular assemblies. nih.gov The electron-rich core of the iodinated ring can interact with other molecules, driving the self-assembly of macrocycles, polymers, and gels. nih.govrsc.org Research into hypervalent iodine macrocycles has demonstrated their ability to form complex supramolecular architectures through secondary bonding, suggesting the potential for triiodobenzoate-containing molecules to act as building blocks for novel supramolecular materials with applications in sensing, separation, and catalysis. nih.gov

Supramolecular Assembly and Host-Guest Interactions for Material Design

The unique structural characteristics of Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691), specifically its high degree of iodination on both aromatic rings, position it as a compelling candidate for the construction of advanced functional materials through supramolecular assembly and host-guest interactions. The presence of four iodine atoms, which can act as potent halogen bond donors, and two aromatic systems capable of engaging in π-stacking, provides a rich platform for designing ordered structures with tailored properties. While direct experimental studies on the supramolecular chemistry of this specific tetra-iodinated ester are not extensively documented, a wealth of research on analogous iodinated aromatic compounds provides a strong basis for predicting its behavior and potential applications in material design.

The primary non-covalent interaction expected to govern the self-assembly of this compound is the halogen bond. nih.gov This is a highly directional and tunable interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org In the case of this molecule, the iodine atoms on the phenyl and benzoate rings serve as halogen bond donors. The strength of these bonds is influenced by the electron-withdrawing nature of their substituents, which in this aromatic system, enhances the electrophilicity of the iodine atoms.

Detailed research findings on related iodinated molecules have demonstrated the power of halogen bonding in directing crystal packing and forming complex supramolecular architectures. For instance, studies on di-iodinated terphenyldicarboxylic acid derivatives have shown that halogen bonds form between the iodine atoms and the oxygen atoms of carbonyl groups, leading to significant alterations in the crystal structure compared to their non-iodinated counterparts. nih.gov This I···O interaction is particularly relevant for this compound, which possesses a carbonyl oxygen within its ester linkage, a prime halogen bond acceptor site. The interplay between the four iodine donors and the carbonyl acceptor could lead to the formation of intricate one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. oup.com

Beyond self-assembly, the iodinated aromatic surfaces of this compound make it an intriguing guest molecule for various host systems. The design of materials with responsive properties often relies on the specific and reversible binding of a guest to a host macrocycle. frontiersin.org The electron-rich cavities of hosts like cyclodextrins, calixarenes, and pillararenes can encapsulate aromatic guests, driven by hydrophobic interactions and van der Waals forces. rsc.org The iodine substituents on the guest molecule would add another layer of specificity, potentially engaging in halogen bonding with functional groups on the host, thereby strengthening the association.

The following table summarizes the potential non-covalent interactions involving this compound and their significance in material design.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Structure | Significance in Material Design |

| Halogen Bond (I···O) | Iodine atoms on the aromatic rings | Carbonyl oxygen of the ester group | 1D chains, 2D sheets | Anisotropic materials, liquid crystals |

| Halogen Bond (I···I) | Iodine atom | Iodine atom on an adjacent molecule | 2D sheets, 3D networks | Crystalline solids with high thermal stability |

| π-π Stacking | Aromatic rings | Aromatic rings of an adjacent molecule | Columnar or layered structures | Organic semiconductors, conductive materials |

| Host-Guest Complexation | This compound (guest) | Macrocyclic hosts (e.g., cyclodextrins, calixarenes) | Inclusion complexes, rotaxanes | Drug delivery systems, molecular sensors, smart materials |

The ability to control the assembly of this compound through these interactions opens up possibilities for the rational design of materials with specific functions. For example, the formation of liquid crystalline phases could be targeted by promoting anisotropic self-assembly through directional halogen bonding. oup.com Furthermore, by incorporating this molecule as a guest within a polymer matrix functionalized with host macrocycles, it may be possible to create responsive materials that change their optical or mechanical properties upon guest binding and release.

Research into the host-guest chemistry of other iodinated aromatic compounds has shown the feasibility of such approaches. For example, iodinated 4,4′-bipyridines have been explored as transthyretin fibrillogenesis inhibitors, where their binding is influenced by halogen bonding. nih.gov Similarly, tetra-iodotriazole-based hosts have demonstrated selective recognition of iodide anions in competitive solvent mixtures, highlighting the discriminatory power of halogen bonding in molecular recognition. researchgate.net These findings underscore the potential of this compound in the design of selective sensors or separation materials.

The table below outlines potential host-guest pairings and their applications in material design, based on analogous systems.

| Host Molecule | Guest Molecule | Primary Driving Interactions | Potential Application in Material Design |

| β-Cyclodextrin | This compound | Hydrophobic interactions, van der Waals forces | Controlled release systems, stabilization of the guest molecule |

| Sulfonated Calixarene | This compound | Cation-π interactions (if protonated), hydrophobic effects | Aqueous sensing, removal of aromatic pollutants |

| Pillar oup.comarene | This compound | C-H···π interactions, halogen bonding with functionalized pillararenes | Supramolecular polymers, stimuli-responsive gels |

Advanced Analytical Method Development for Research Applications

Chromatographic Separation Techniques for Complex Mixtures in Research Synthesis

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, intermediates, and byproducts that may arise during its synthesis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity Assessment and Intermediate Identification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary tool for the analysis of Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691). nih.govnih.govresearchgate.net This technique offers both high separation efficiency and highly specific detection, making it ideal for assessing the purity of the final product and identifying trace-level impurities.

A typical method would employ a reversed-phase C18 column with a gradient elution program using a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid modifier to improve ionization. nih.gov The mass spectrometer, typically using an electrospray ionization (ESI) source, provides precise mass information, allowing for the unequivocal identification of the target compound and related substances. nih.gov Tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which provides structural confirmation.

The power of this technique lies in its ability to separate and identify not only the final product but also key synthetic intermediates, such as the precursors 2-iodophenol (B132878) and 3,4,5-triiodobenzoic acid. This allows researchers to monitor the reaction progress and optimize conditions by identifying potential points of failure or byproduct formation.

Table 1: Hypothetical HPLC-MS/MS Data for Analysis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate and Related Compounds This interactive table outlines the expected mass-to-charge ratios (m/z) for the parent molecule and its key synthetic precursors in a typical negative ion mode ESI-MS analysis.

| Compound Name | Chemical Structure | Molecular Formula | Exact Mass | Expected [M-H]⁻ Ion (m/z) |

|---|---|---|---|---|

| This compound | C₁₃H₆I₄O₃ | C₁₃H₆I₄O₃ | 705.66 | 704.65 |

| 2-Iodophenol (Intermediate) | C₆H₅IO | C₆H₅IO | 219.94 | 218.93 |

| 3,4,5-Triiodobenzoic Acid (Intermediate) | C₇H₃I₃O₂ | C₇H₃I₃O₂ | 515.73 | 514.72 |

Gas Chromatography (GC) for Volatile Derivatives and Byproduct Analysis

While this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), this technique is crucial for analyzing volatile byproducts and unreacted starting materials, particularly the 2-iodophenol precursor. chromatographyonline.comepa.gov The analysis of phenols by GC often requires a derivatization step to convert the polar hydroxyl group into a less polar, more volatile ether or ester, which improves chromatographic peak shape and sensitivity. epa.gov

For halogenated compounds, the Electron Capture Detector (ECD) is exceptionally sensitive and selective, capable of detecting picogram quantities of iodine-containing molecules. chromatographyonline.comphenomenex.com Alternatively, a mass spectrometer (MS) can be used as a detector for definitive identification of byproducts. chromatographyonline.com GC analysis is vital for ensuring the purity of the 2-iodophenol starting material and for identifying side-products such as phenol or other isomers of iodophenol that could be carried through the synthesis. researchgate.net

Advanced Spectroscopic Methods for Quantitative Analysis in Research Settings

Accurate quantification of the final product is essential for determining reaction yield and for preparing solutions of known concentration for further research applications.

Calibration and Validation of Spectroscopic Assays for Synthetic Yield and Conversion Studies

UV-Visible spectrophotometry offers a rapid and accessible method for the quantitative analysis of aromatic compounds like this compound. The extensive conjugation and presence of auxochromic groups in the molecule are expected to result in strong UV absorbance.

To develop a quantitative assay, a calibration curve is first established. This involves preparing a series of standard solutions of the highly purified compound at known concentrations and measuring the absorbance of each at a fixed wavelength (λmax), which corresponds to the wavelength of maximum absorption. sapub.orgscispace.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The resulting plot of absorbance versus concentration should be linear, and the equation of this line can be used to determine the concentration of unknown samples, thereby allowing for the calculation of synthetic yield. sapub.org Method validation would include assessing parameters such as linearity, precision, and accuracy to ensure the reliability of the results. nih.govscispace.com

Table 2: Example Calibration Data for UV-Vis Spectrophotometric Assay This interactive table shows sample data used to construct a Beer-Lambert law calibration curve for quantitative analysis.

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

Resulting Linear Equation: Absorbance = 0.0775 × Concentration + 0.000 Correlation Coefficient (R²): 0.9999

Novel Detection Modalities for Enhanced Sensitivity and Specificity in Chemical Analysis

The pursuit of lower detection limits and greater specificity in complex sample matrices drives the development of novel analytical technologies.

For a tetra-iodinated molecule, a particularly powerful and innovative technique is the hyphenation of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). rsc.orgresearchgate.netresearchgate.netchromatographyonline.com Unlike conventional MS which detects the mass of the entire molecule or its fragments, ICP-MS is an element-specific detector. In this application, it would be tuned to detect the isotope of iodine (¹²⁷I). This approach offers extraordinary sensitivity and specificity for iodine-containing compounds, virtually eliminating background interference from non-iodinated matrix components. researchgate.net It allows for precise quantification and speciation of the target compound as well as any iodine-containing impurities or degradation products. rsc.orgchromatographyonline.comthermofisher.com

For comprehensive byproduct profiling, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) provides a significant leap in analytical capability. nih.gov This technique uses two different GC columns in series to achieve a much higher degree of separation than is possible with a single column. chromatographyonline.com When applied to the analysis of volatile byproducts from the synthesis, GC×GC can resolve hundreds or even thousands of compounds in a single run, allowing for the detection and tentative identification of previously unknown halogenated contaminants. nih.govleco.comazom.com

Potential in Fundamental Chemical Research and Advanced Materials Science

Exploration as a Ligand or Catalyst Component in Novel Organic Reactions

The presence of a 2-iodophenyl group in Phenol (B47542), 2-iodo-, 3,4,5-triiodobenzoate (B15493691) suggests its potential as a precursor to ligands for transition metal catalysis. The carbon-iodine bond at the ortho position of the phenolic ring is a versatile functional group that can participate in various coupling reactions to introduce coordinating moieties. For instance, ortho-iodophenols are utilized in palladium-catalyzed reactions to synthesize complex heterocyclic structures. nih.gov This reactivity could be harnessed to append phosphine (B1218219), amine, or other coordinating groups to the phenyl ring, thereby creating novel bidentate or polydentate ligands. The electronic properties of such ligands would be significantly influenced by the remaining iodine atoms on the benzoic acid portion, potentially tuning the catalytic activity of the corresponding metal complexes.

Furthermore, organoiodine compounds themselves can exhibit catalytic activity. For example, the o-iodosobenzoate (B1240650) anion has been shown to catalyze the hydrolysis of esters through a nucleophilic mechanism. researchgate.net While Phenol, 2-iodo-, 3,4,5-triiodobenzoate is an ester itself, its derivatives, or the compound under specific reaction conditions that might lead to the formation of related hypervalent iodine species, could potentially act as catalysts in various organic transformations. The multiple iodine atoms could also facilitate the formation of halogen bonds, influencing the stereochemistry and rate of catalytic reactions.

Role in the Development of New Organic Synthesis Methodologies

Aromatic esters are increasingly recognized for their utility in developing novel organic synthesis methodologies. nih.gov The ester linkage in this compound could be a target for transformations such as decarbonylative coupling, ester "dance" reactions, or aryl exchange, providing new routes to complex molecular architectures. nih.gov

The multiple carbon-iodine bonds in the molecule offer numerous opportunities for synthetic exploitation. Aryl iodides are well-established precursors in a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. researchgate.net The differential reactivity of the C-I bonds in this compound could potentially be exploited for sequential and site-selective functionalization. For instance, the 2-iodo substituent on the phenol ring might exhibit different reactivity compared to the iodine atoms on the triiodobenzoyl group due to steric and electronic effects.

Moreover, organoiodine(III) compounds, which can be synthesized from aryl iodides, have emerged as versatile reagents in organic synthesis, capable of acting as both electrophiles and nucleophiles. nih.govsgitolab.comchemrxiv.org The presence of four iodine atoms in this compound suggests that it could be a precursor to polyfunctional hypervalent iodine reagents, enabling the development of novel and complex chemical transformations.

Contribution to Theoretical Understanding of Organoiodine Chemistry

The heavily iodinated structure of this compound makes it an interesting subject for theoretical and computational studies to deepen the understanding of organoiodine chemistry. The "iodine buttressing" effect, where steric crowding from multiple iodine atoms can enforce unusual geometries and electronic structures, could be prominent in this molecule. nsf.gov Computational studies on similar polyiodinated compounds have shown that such effects can lead to unprecedented high-spin ground states in reactive intermediates. nsf.gov

| Property | Theoretical Method | Basis Set | Predicted Outcome |

| Molecular Geometry | MP2, B3LYP, B3PW91 | Diffuse function-including basis sets | Good agreement with experimental data for similar compounds. nih.gov |

| Torsional Barriers | B3LYP | 6-31+G | Estimation of the shape of potential energy functions for phenyl torsion. nih.gov |

| Electronic Structure | Computational Chemistry | N/A | Potential for small HOMO-LUMO gaps due to iodine buttressing. nsf.gov |

| Vibrational Spectra | Scaled Quantum Mechanical (SQM) Force Field | B3LYP/6-31+G | Interpretation and assignment of IR and Raman bands. nih.gov |

Precursor for Non-Clinical Functional Materials and Advanced Chemical Entities

The high iodine content and the presence of multiple reactive sites make this compound a promising precursor for the synthesis of novel non-clinical functional materials. Polyiodinated aromatic compounds are of interest for creating carbon-rich materials with unique electronic and optical properties. researchgate.net This compound could potentially be used as a monomer in polymerization reactions to create iodine-functionalized polymers. Such polymers could find applications as heterogeneous catalysts or as materials for iodine capture, which is relevant in various industrial processes. researchgate.net

The aromatic rings in this compound can serve as building blocks for the construction of porous aromatic frameworks (PAFs). researchgate.net These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. The incorporation of iodine into the framework could enhance the material's affinity for certain molecules through halogen bonding interactions.

Furthermore, the reactivity of the C-I bonds allows for post-polymerization modification, enabling the introduction of various functional groups to tailor the properties of the resulting material. The inherent density of this highly iodinated molecule could also be a desirable feature in the design of specialized materials where high density is a requirement.

Q & A

Basic: What are the optimized synthesis protocols for methyl 3,4,5-triiodobenzoate, and how do yields vary under different iodination conditions?

Methyl 3,4,5-triiodobenzoate is synthesized via ipso-iododecarboxylation of benzoic acid derivatives. A general procedure involves iodinating methyl benzoate derivatives using iodine monochloride (ICl) in acetic acid, yielding 65–69% after purification . Key steps include:

- Reaction conditions : Stirring at 60–80°C for 12–24 hours under inert atmosphere.

- Workup : Neutralization with aqueous sodium thiosulfate, followed by column chromatography.

- Yield optimization : Electron-withdrawing groups (e.g., ester) enhance iodination efficiency compared to electron-donating substituents .

Basic: How can spectroscopic methods (NMR, IR, HRMS) confirm the structure and purity of methyl 3,4,5-triiodobenzoate?

- ¹H-NMR : Aromatic protons appear as doublets (δ 7.83 and 7.13 ppm, J = 8.0 Hz) due to deshielding by iodine substituents .

- ¹³C-NMR : Carboxylate carbon resonates at δ 168–170 ppm; aromatic carbons show downfield shifts (δ 128–138 ppm) .

- IR : Peaks at 1605 cm⁻¹ (C=O stretch) and 570 cm⁻¹ (C–I stretch) confirm functional groups .

- HRMS : Molecular ion [M⁺] at m/z 489.6970 (calculated 489.6979) validates purity .

Advanced: Why does methyl 3,4,5-triiodobenzoate exhibit opposite regioselectivity in Ullmann-type cross-coupling reactions compared to other triiodoarenes?

In copper-catalyzed Ullmann reactions , methyl 3,4,5-triiodobenzoate favors internal coupling due to steric and electronic effects:

- Steric hindrance : The ester group at the para position blocks terminal iodine reactivity.

- Electronic effects : Electron-withdrawing ester groups reduce nucleophilicity at terminal positions, directing coupling to the central iodine .

- Contrast : Triiodobenzenes with electron-donating groups (e.g., –OCH₃) exhibit terminal selectivity .

Advanced: How does crystallographic analysis resolve ambiguities in molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic (P2₁/c) with unit cell parameters a = 9.4654 Å, b = 9.6683 Å, c = 31.1553 Å .

- Packing : Iodine atoms form halogen bonds (3.5–3.7 Å) with carboxylate oxygens, stabilizing the lattice .

- Torsional angles : The ester group adopts a near-planar conformation (0–5° deviation), minimizing steric clash .

Advanced: How do ipso-iododecarboxylation and direct iodination methods compare in synthesizing polyiodinated aromatics?

- ipso-Iododecarboxylation :

- Mechanism : Iodine replaces a carboxyl group, retaining regioselectivity.

- Advantage : Avoids competing side reactions (e.g., diiodination) seen in direct methods .

- Direct iodination :

- Limitation : Requires activating groups (e.g., –NO₂) and often produces mixed regioisomers.

- Yield : Typically lower (40–50%) due to over-iodination .

Basic: What methodologies ensure purity assessment in polyiodinated benzoate derivatives?

- Melting point : Sharp range (85–86°C) indicates high crystallinity .

- Chromatography : TLC (hexane:ethyl acetate = 4:1) with UV/iodine staining detects impurities.

- Elemental analysis : Confirms C/I ratios within 0.3% of theoretical values .

Advanced: How do electronic effects of substituents influence reaction pathways in iodinated aromatics?

- Electron-withdrawing groups (EWGs) :

- Enhance stability of transition states in electrophilic substitution (e.g., ipso-iodination) .

- Reduce nucleophilicity, favoring metal-catalyzed coupling at less-hindered sites .

- Electron-donating groups (EDGs) :

- Promote radical-mediated iodination but increase side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.